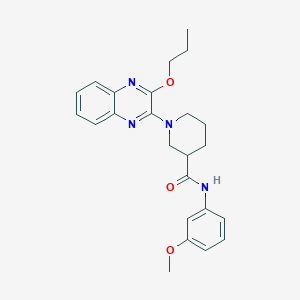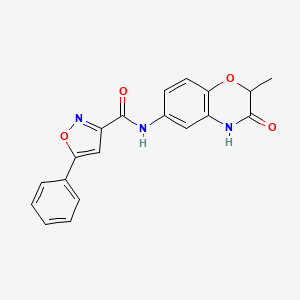![molecular formula C23H23ClN2O2 B11307613 N-(2-chlorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B11307613.png)
N-(2-chlorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-CHLOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic compound that belongs to the class of acetamide derivatives
准备方法
合成路线和反应条件: N-(2-氯苄基)-2-[4-(丙-2-基)苯氧基]-N-(吡啶-2-基)乙酰胺的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括:
苯氧基中间体的形成: 4-异丙基苯酚与适当的卤代乙酸衍生物在碱性条件下反应,形成苯氧基乙酸中间体。
与吡啶衍生物偶联: 然后使用偶联试剂(例如 N,N'-二环己基碳二亚胺 (DCC))将苯氧基乙酸中间体与吡啶衍生物偶联,形成吡啶乙酰胺中间体。
引入氯苄基: 最后,在碱(如三乙胺)的存在下,将吡啶乙酰胺中间体与 2-氯苄基氯反应,得到目标化合物。
工业生产方法: 该化合物的工业生产可能涉及优化上述合成路线,以提高产率和纯度。这可以包括使用连续流动反应器、自动化合成平台和先进的纯化技术,例如高效液相色谱 (HPLC)。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在异丙基处,导致形成相应的醇或酮。
还原: 还原反应可以针对乙酰胺部分中的羰基,可能将其转化为胺。
取代: 氯苄基可以参与亲核取代反应,其中氯原子被其他亲核试剂取代。
常用试剂和条件:
氧化: 诸如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂在酸性条件下。
还原: 诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等试剂。
取代: 在碱的存在下,诸如胺、硫醇或醇盐等亲核试剂。
主要产物:
氧化: 形成醇或酮。
还原: 形成胺。
取代: 形成取代的苄基衍生物。
化学反应分析
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions may require catalysts like palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
科学研究应用
N-(2-氯苄基)-2-[4-(丙-2-基)苯氧基]-N-(吡啶-2-基)乙酰胺 已被用于各种科学研究应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其在生化分析中作为配体的潜力。
医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新型材料,并用作制药生产中的中间体。
5. 作用机理
N-(2-氯苄基)-2-[4-(丙-2-基)苯氧基]-N-(吡啶-2-基)乙酰胺 的作用机理涉及它与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性并导致下游效应。例如,它可能抑制参与炎症途径的某些酶,从而发挥抗炎作用。确切的分子靶标和途径可能因特定应用和使用环境而异。
类似化合物:
- N-(2-氯苄基)-2-[4-(甲基)苯氧基]-N-(吡啶-2-基)乙酰胺
- N-(2-氯苄基)-2-[4-(乙基)苯氧基]-N-(吡啶-2-基)乙酰胺
- N-(2-氯苄基)-2-[4-(叔丁基)苯氧基]-N-(吡啶-2-基)乙酰胺
比较: 与其类似化合物相比,N-(2-氯苄基)-2-[4-(丙-2-基)苯氧基]-N-(吡啶-2-基)乙酰胺 是独特的,因为它含有异丙基,这会影响其化学反应性和生物活性。异丙基可以增强化合物的亲脂性,可能改善其与脂质膜相互作用和渗透细胞的能力。
作用机制
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
- N-(2-chlorophenyl)-2-(4-isopropylphenoxy)acetamide
- N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide
- N-(2-chlorophenyl)-2-(4-ethylphenoxy)acetamide
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-[4-(PROPAN-2-YL)PHENOXY]-N-(PYRIDIN-2-YL)ACETAMIDE stands out due to the presence of the pyridin-2-yl group, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved efficacy in various applications compared to similar compounds.
属性
分子式 |
C23H23ClN2O2 |
|---|---|
分子量 |
394.9 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C23H23ClN2O2/c1-17(2)18-10-12-20(13-11-18)28-16-23(27)26(22-9-5-6-14-25-22)15-19-7-3-4-8-21(19)24/h3-14,17H,15-16H2,1-2H3 |
InChI 键 |
MQDNQWQMEJYGLA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-acetylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11307536.png)
![{7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B11307552.png)
![2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11307563.png)
![5-amino-1-isobutyl-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11307570.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11307575.png)
![4-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11307580.png)

![7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11307588.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11307595.png)
![1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11307603.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11307609.png)

![N-(2-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11307625.png)
